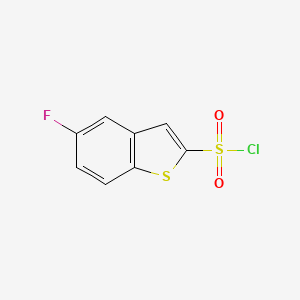

5-Fluoro-1-benzothiophene-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-1-benzothiophene-2-sulfonyl chloride: is a chemical compound with the molecular formula C8H4ClFO2S2 and a molecular weight of 250.7 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position of the benzothiophene ring and a sulfonyl chloride group at the 2nd position. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-benzothiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-fluoro-1-benzothiophene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions generally include:

Temperature: The reaction is usually conducted at room temperature.

Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3).

Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 5-Fluoro-1-benzothiophene-2-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine (Et3N) or pyridine.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Synthesis of Sulfonamides

The compound is extensively used in the synthesis of sulfonamides, which are crucial in medicinal chemistry due to their antibacterial and diuretic properties. The sulfonyl chloride group reacts readily with amines under basic conditions to form sulfonamides. This reaction typically occurs in solvents such as dimethylformamide (DMF) or dichloromethane (DCM), often at temperatures ranging from 0°C to room temperature.

Biological Activity

The resulting sulfonamides exhibit a range of biological activities. For instance, they have been shown to possess antibacterial, antiepileptic, and diuretic effects. The efficacy of these compounds is evaluated through various in vitro assays and in vivo models, with metrics such as IC50 values providing quantitative measures of their biological activity.

Neuropsychiatric Research

Recent studies have highlighted the potential of arylsulfone and arylsulfonamide-based ligands derived from this compound in neuropsychiatric applications. These ligands have demonstrated mood-modulating activity and a benign safety profile, targeting serotonin receptors which are crucial for mood regulation .

Agrochemical Applications

Development of Crop Protection Agents

In agrochemistry, 5-Fluoro-1-benzothiophene-2-sulfonyl chloride is utilized in the synthesis of new agrochemicals that exhibit herbicidal and insecticidal properties. This application contributes significantly to the development of effective crop protection agents.

Synthetic Biology Applications

Chemical Modification of Biological Molecules

In synthetic biology, this compound is employed to chemically modify biological molecules for incorporation into larger systems. This modification allows for the redesign of natural biological systems for various useful purposes. Precise control over reaction conditions is essential to maintain biological compatibility during these processes.

Functionalization of Nanoparticles

Nanoparticle Surface Modification

The compound can also be utilized for functionalizing nanoparticles, enhancing their properties for applications in drug delivery and sensing technologies. The functionalization process typically involves treating nanoparticles with this compound under controlled conditions, such as sonication within an inert atmosphere.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Pharmacology | Synthesis of Sulfonamides | Reacts with amines to form biologically active sulfonamides; evaluated for antibacterial activity. |

| Neuropsychiatric Research | Used in ligands targeting serotonin receptors for mood modulation. | |

| Agrochemistry | Development of Crop Protection Agents | Synthesized into new agrochemicals with herbicidal/insecticidal properties. |

| Synthetic Biology | Chemical Modification | Modifies biological molecules for incorporation into larger systems; requires precise control. |

| Nanotechnology | Functionalization of Nanoparticles | Enhances nanoparticle properties for drug delivery and sensing; involves controlled treatment methods. |

Wirkmechanismus

The mechanism of action of 5-Fluoro-1-benzothiophene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The fluorine atom can influence the electronic properties of the benzothiophene ring, potentially affecting the reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

5-Bromothiophene-2-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.

5-Chlorothiophene-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

5-Methylthiophene-2-sulfonyl chloride: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in 5-Fluoro-1-benzothiophene-2-sulfonyl chloride imparts unique properties such as increased electronegativity and metabolic stability. Fluorine can also enhance the lipophilicity and membrane permeability of the compound, making it distinct from its bromine, chlorine, and methyl analogs.

Biologische Aktivität

5-Fluoro-1-benzothiophene-2-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique benzothiophene core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article examines the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClFOS. The presence of the sulfonyl chloride group enhances its reactivity, particularly in nucleophilic substitution reactions, making it valuable for synthesizing various biologically active compounds. The fluorine atom at the 5-position contributes to the compound's unique chemical properties, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to form sulfonamide derivatives upon reaction with amines. These sulfonamides are known for their diverse biological activities, including:

- Antibacterial Activity : Sulfonamides are established antibacterial agents that inhibit bacterial growth by interfering with folic acid synthesis.

- Diuretic Effects : Certain sulfonamide derivatives exhibit diuretic properties, promoting urine production.

- Antiepileptic Properties : Some derivatives have shown potential as anticonvulsants.

The compound's mechanism of action often involves inhibition of specific enzymes or pathways critical for microbial survival or cellular function.

Biological Activity Data

The following table summarizes some key biological activities associated with this compound and its derivatives:

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of benzothiophene sulfonamides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Antiepileptic Potential : Research on related sulfonamide compounds indicated that they could modulate neurotransmitter systems, providing a basis for their use in treating epilepsy. The study highlighted their ability to enhance GABAergic transmission, thereby reducing seizure activity .

- Diuretic Effects : In animal models, certain sulfonamide derivatives were shown to increase urine output significantly, suggesting potential applications in treating conditions like hypertension or edema.

Eigenschaften

IUPAC Name |

5-fluoro-1-benzothiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO2S2/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQQSTZFKKONFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.